N,N''-(4-Methyl-1,3-phenylene)bis[N'-methylurea]
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N,N’‘-(4-Methyl-1,3-phenylene)bis[N’-methylurea] is an organic compound with the molecular formula C11H16N4O2 It is characterized by the presence of two urea groups attached to a 4-methyl-1,3-phenylene core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N,N’‘-(4-Methyl-1,3-phenylene)bis[N’-methylurea] typically involves the reaction of 4-methyl-1,3-phenylenediamine with methyl isocyanate. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction scheme is as follows:
4-Methyl-1,3-phenylenediamine+2Methyl isocyanate→N,N”-(4-Methyl-1,3-phenylene)bis[N’-methylurea]
Industrial Production Methods
In an industrial setting, the production of N,N’‘-(4-Methyl-1,3-phenylene)bis[N’-methylurea] may involve the use of large-scale reactors and optimized reaction conditions to maximize yield and purity. The process may include steps such as purification and crystallization to obtain the final product in a usable form.
Chemical Reactions Analysis
Types of Reactions
N,N’‘-(4-Methyl-1,3-phenylene)bis[N’-methylurea] can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out to modify the functional groups present in the compound.
Substitution: The urea groups can participate in substitution reactions with suitable reagents.
Common Reagents and Conditions
Common reagents used in the reactions of N,N’‘-(4-Methyl-1,3-phenylene)bis[N’-methylurea] include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions, such as temperature and solvent, are optimized based on the desired outcome.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives, while substitution reactions can introduce new functional groups into the molecule.
Scientific Research Applications
N,N’‘-(4-Methyl-1,3-phenylene)bis[N’-methylurea] has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound’s interactions with biological molecules are studied to understand its potential as a biochemical tool.
Medicine: Research is conducted to explore its potential therapeutic applications, including its role as an enzyme inhibitor.
Industry: It is utilized in the production of polymers and other materials with specific properties.
Mechanism of Action
The mechanism by which N,N’‘-(4-Methyl-1,3-phenylene)bis[N’-methylurea] exerts its effects involves its interaction with specific molecular targets. For instance, it has been shown to inhibit the enzyme acetylcholinesterase, leading to increased levels of the neurotransmitter acetylcholine. This interaction is significant in the context of neurological research and potential therapeutic applications .
Comparison with Similar Compounds
Similar Compounds
N,N’- (4-Methyl-1,3-phenylene)bismaleimide: This compound shares a similar phenylene core but differs in its functional groups.
N,N’- (1,3-Phenylene)dimaleimide: Another related compound with a phenylene core and maleimide groups.
Uniqueness
N,N’‘-(4-Methyl-1,3-phenylene)bis[N’-methylurea] is unique due to its specific urea functional groups, which confer distinct chemical reactivity and potential applications compared to its analogs. Its ability to inhibit acetylcholinesterase, for example, sets it apart from other similar compounds.
Properties
CAS No. |
60903-51-7 |
---|---|
Molecular Formula |
C11H16N4O2 |
Molecular Weight |
236.27 g/mol |
IUPAC Name |
1-methyl-3-[2-methyl-5-(methylcarbamoylamino)phenyl]urea |
InChI |
InChI=1S/C11H16N4O2/c1-7-4-5-8(14-10(16)12-2)6-9(7)15-11(17)13-3/h4-6H,1-3H3,(H2,12,14,16)(H2,13,15,17) |
InChI Key |
ZHNZOYGZVBMVGZ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=C(C=C1)NC(=O)NC)NC(=O)NC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.